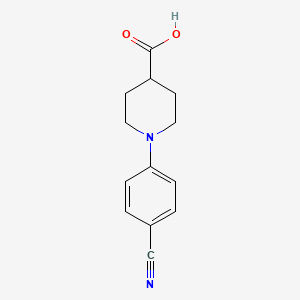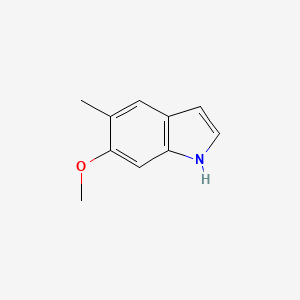
6-Methoxy-5-methyl-1H-indole
Descripción general
Descripción
“6-Methoxy-5-methyl-1H-indole” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are important types of molecules .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
Molecular Structure Analysis
The molecular formula of “6-Methoxy-5-methyl-1H-indole” is C9H9NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For instance, 5-methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 1- (phenylsulfonyl)indole and 5-methoxy-1- (phenylsufonyl)indole .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For instance, 5-Methoxyindole has a melting point of 52-55 °C, a boiling point of 176-178 °C/17 mmHg, and is insoluble in water .
Aplicaciones Científicas De Investigación
Cancer Treatment
6-Methoxy-5-methyl-1H-indole derivatives have been explored for their potential in treating various types of cancer. The indole nucleus is a common structure found in many natural and synthetic molecules with significant biological activity, including anticancer properties . For instance, indole-containing metal complexes have been studied for their pharmacological activity against cancer cells .
Antimicrobial Activity
Indole derivatives, including those with a 6-methoxy-5-methyl-1H-indole structure, have shown promise as antimicrobial agents. They have been used to develop new compounds with activity against a broad range of pathogens, including bacteria and fungi . This includes the optimization of antifungal metabolite production using advanced spectroscopic techniques .
Pharmacological Research
In pharmacology, 6-Methoxy-5-methyl-1H-indole is a valuable scaffold for the development of new therapeutic agents. It binds with high affinity to multiple receptors, which is crucial for the discovery of drugs with diverse biological activities, such as antiviral, anti-inflammatory, and antidiabetic effects .
Biochemical Studies
The biochemical applications of 6-Methoxy-5-methyl-1H-indole are vast, with its derivatives being integral to understanding various biochemical pathways. For example, they are used in the study of protein kinase inhibitors and the synthesis of compounds like indigoids, which are important in biochemical research .
Agricultural Applications
In agriculture, 6-Methoxy-5-methyl-1H-indole derivatives can be used to develop plant growth regulators and pesticides. The indole structure is related to naturally occurring compounds like tryptophan and indole-3-acetic acid, which are crucial in plant development .
Analytical Chemistry
6-Methoxy-5-methyl-1H-indole plays a role in analytical chemistry as a standard or reference compound. Its well-defined structure and properties make it suitable for use in various spectroscopic and chromatographic techniques, aiding in the identification and quantification of substances .
Mecanismo De Acción
Target of Action
The primary targets of 6-Methoxy-5-methyl-1H-indole It is known that indole derivatives, which include 6-methoxy-5-methyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of 6-Methoxy-5-methyl-1H-indole For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
The biochemical pathways affected by 6-Methoxy-5-methyl-1H-indole Indole and its derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
The molecular and cellular effects of 6-Methoxy-5-methyl-1H-indole Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxy-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-4-11-9(8)6-10(7)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQQIYVHISYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600098 | |
| Record name | 6-Methoxy-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071973-95-9 | |
| Record name | 6-Methoxy-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


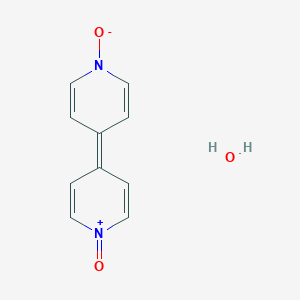


![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)
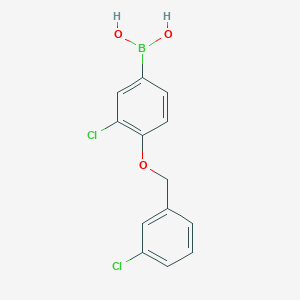
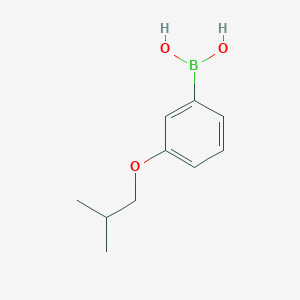

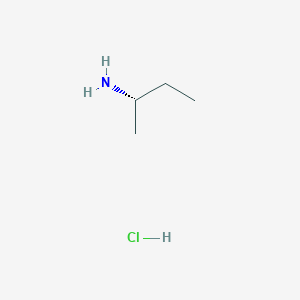
![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)
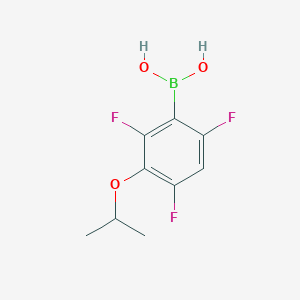


![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)
